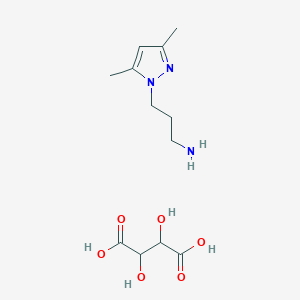
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
Übersicht
Beschreibung
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is a chemical compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, linked to a propylamine chain The tartrate salt form enhances its solubility and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate typically involves the alkylation of 3,5-dimethylpyrazole with a suitable propylamine derivative. The reaction is often carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran. The resulting product is then reacted with tartaric acid to form the tartrate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The pyrazole ring can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.
Reduction: Reduction of the compound can target the pyrazole ring or the propylamine chain, depending on the reagents used.
Substitution: The dimethyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives or amines.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in π-π stacking interactions, while the propylamine chain can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid
- 3-(3,5-Dimethyl-pyrazol-1-yl)-methylamine
- 3-(3,5-Dimethyl-pyrazol-1-yl)-ethylamine
Comparison: 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate is unique due to the presence of the propylamine chain and the tartrate salt form, which enhance its solubility and stability. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(3,5-dimethylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.C4H6O6/c1-7-6-8(2)11(10-7)5-3-4-9;5-1(3(7)8)2(6)4(9)10/h6H,3-5,9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAATYATMAGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















